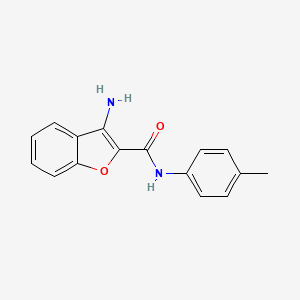

3-amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide

Description

3-Amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide is a benzofuran derivative characterized by a benzofuran core substituted with an amino group at the 3-position and a carboxamide group at the 2-position, where the amide nitrogen is linked to a 4-methylphenyl ring.

Properties

IUPAC Name |

3-amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-10-6-8-11(9-7-10)18-16(19)15-14(17)12-4-2-3-5-13(12)20-15/h2-9H,17H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRZMQMTCMFJEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide typically involves the reaction of 3-amino-1-benzofuran-2-carboxylic acid with 4-methylaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Oxidation Reactions

The benzofuran moiety undergoes oxidation under controlled conditions. Key transformations include:

Reagents and Conditions

-

Potassium permanganate (KMnO₄) in acidic conditions (H₂SO₄/H₂O) at 60–80°C .

-

Hydrogen peroxide (H₂O₂) with catalytic Fe³⁺ in aqueous ethanol at room temperature.

Products

-

Oxidation of the benzofuran ring produces 3-keto derivatives or carboxylic acids via cleavage of the furan ring.

-

The methyl group on the para-substituted phenyl ring oxidizes to a carboxylic acid under strong oxidative conditions.

Reduction Reactions

The carboxamide group and aromatic system participate in reduction:

Reagents and Conditions

-

Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at reflux .

-

Catalytic hydrogenation (H₂/Pd-C) in ethanol at 50–60°C.

Products

-

Reduction of the carboxamide yields N-(4-methylphenyl)aminomethylbenzofuran .

-

Selective reduction of the benzofuran double bond generates dihydrobenzofuran derivatives .

Substitution Reactions

The amino group at the 3-position is highly reactive toward electrophilic substitution:

Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Diazotization | NaNO₂, HCl | 0–5°C, followed by coupling |

| Nucleophilic substitution | Alkyl halides (R-X), K₂CO₃ | DMF, 80°C, 6–8 h |

Products

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Reagents and Conditions

-

Acidic hydrolysis : 6M HCl, reflux, 12 h.

-

Basic hydrolysis : 4M NaOH, ethanol/water (1:1), 8 h.

Products

-

Hydrolysis yields 3-amino-1-benzofuran-2-carboxylic acid and 4-methylaniline .

N-Arylation Reactions

The amino group participates in copper-catalyzed coupling:

Reagents and Conditions

Products

-

Mono- or bi-arylated derivatives form, depending on stoichiometry:

Condensation Reactions

The amino group reacts with carbonyl compounds:

Reagents and Conditions

Products

Cycloaddition Reactions

The benzofuran core participates in Diels-Alder reactions:

Reagents and Conditions

-

Maleic anhydride , toluene, reflux, 24 h.

Products

-

Forms tetracyclic adducts via [4+2] cycloaddition at the furan double bond.

Stability Under Thermal and Photolytic Conditions

-

Thermal degradation : Decomposes above 250°C, forming CO₂ and 4-methylaniline residues.

-

Photolysis : UV irradiation (254 nm) in methanol leads to ring-opening products via radical intermediates.

Scientific Research Applications

Pharmacological Applications

1. Central Nervous System Disorders

- Research indicates that compounds similar to 3-amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide may exhibit activity as agonists at nicotinic acetylcholine receptors, which are implicated in cognition and memory processes. Studies have shown that such compounds can improve working and recognition memory in rodent models, suggesting potential applications in treating cognitive deficits associated with neurodegenerative diseases .

2. Antidepressant Activity

- Benzofuran derivatives have been studied for their potential antidepressant effects. The compound is structurally related to other known antidepressants, and preliminary studies suggest it may influence serotonin pathways, making it a candidate for further exploration in the treatment of depression .

3. Anti-inflammatory Properties

- There is emerging evidence that benzofuran derivatives may possess anti-inflammatory properties. In vitro studies have demonstrated that these compounds can modulate inflammatory responses, which could have implications for treating conditions characterized by chronic inflammation .

Case Studies

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. Recent patents describe efficient methods for producing benzofuran derivatives, highlighting the commercial viability of this compound .

Mechanism of Action

The mechanism of action of 3-amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with cellular receptors may trigger signaling pathways that result in antiproliferative or cytotoxic effects on cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Physicochemical Properties: Electron-Donating Groups (e.g., 4-Methyl, 2-Methoxy): The 4-methyl group in the parent compound enhances lipophilicity, while the 2-methoxy analog (C₁₆H₁₄N₂O₃) improves aqueous solubility due to hydrogen bonding . Electron-Withdrawing Groups (e.g., 4-Nitro, 4-Chloro): The 4-nitro derivative (C₁₅H₁₁N₃O₄) may exhibit increased reactivity in electrophilic substitution reactions . Halogenated Derivatives (4-Fluoro): Fluorine substitution (C₁₅H₁₁FN₂O₂) is associated with improved metabolic stability and bioavailability in drug design .

Structural Complexity and Bioactivity: The 5-chloro-3,6-dimethyl-N-(4-sulfamoylphenyl) analog (C₂₀H₁₇ClN₂O₄S) incorporates a sulfamoyl group linked to a pyrimidine ring, a feature common in kinase inhibitors (e.g., GSK8175 derivatives) . N-(4-Acetylphenyl)-1-benzofuran-2-carboxamide (C₁₇H₁₃NO₃) contains a ketone group, which may interact with biological targets via hydrogen bonding or π-stacking .

Reduction of azido intermediates (e.g., using SnCl₂·H₂O ) is employed to generate amino-substituted derivatives.

Gaps in Data: No direct pharmacological data (e.g., IC₅₀ values, toxicity) are available for the parent compound or its analogs in the provided evidence. Safety profiles (GHS classifications) and detailed pharmacokinetic data are absent but critical for preclinical evaluation.

Biological Activity

3-amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a benzofuran moiety linked to a carboxamide group and an amino group substituted with a methylphenyl group. Its molecular formula is C₁₅H₁₃N₃O₂, and it exhibits properties that are conducive to various biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, modulating their activity.

- Signaling Pathway Modulation : It can affect cellular processes such as proliferation and apoptosis.

- DNA/RNA Interaction : The compound may influence gene expression, contributing to its neuroprotective effects.

Neuroprotective Properties

Research indicates that this compound exhibits neuroprotective and antioxidant properties. It has been shown to scavenge free radicals and inhibit lipid peroxidation, which are crucial for preventing oxidative stress-related neuronal damage.

Anticancer Activity

In vitro studies have demonstrated the compound's potential in cancer therapy. For instance, it has shown selective inhibition of cancer cell proliferation, particularly in lung adenocarcinoma models. The structure-activity relationship (SAR) studies suggest that specific substitutions on the benzofuran ring enhance its antiproliferative activity against various cancer cell lines .

Case Studies and Experimental Data

- Neuroprotection Against Excitotoxicity : A study demonstrated that this compound significantly reduced neuronal death in models of excitotoxicity, indicating its potential for treating neurodegenerative diseases.

- Anticancer Efficacy : In a study involving A549 lung adenocarcinoma cells, the compound exhibited an IC50 value comparable to established anticancer drugs, suggesting its viability as a therapeutic agent .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Neuroprotective | Scavenges free radicals | |

| Antioxidant | Inhibits lipid peroxidation | |

| Anticancer | IC50 against A549 cells: comparable to doxorubicin |

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications at specific positions on the benzofuran moiety can significantly enhance biological activities. For example, the presence of the amino group and specific substitutions increases neuroprotective effects against excitotoxicity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step processes. Key steps include:

- Preparation of benzofuran-2-carboxylic acid derivatives via cyclization or C–H functionalization.

- Amide bond formation using coupling agents (e.g., EDCI/HOBt) between the benzofuran core and substituted anilines.

- Transamidation or palladium-catalyzed cross-coupling reactions to introduce the 4-methylphenyl group (see similar protocols in and ).

- Key Consideration : Monitor reaction progress using TLC or LC-MS, and purify via column chromatography.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : and NMR for verifying substituent positions and confirming amide bond formation (e.g., δ 7.5–8.0 ppm for aromatic protons adjacent to the carboxamide group).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] expected at m/z 307.12).

- IR Spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N–H stretch) validate the carboxamide group.

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for benzofuran carboxamides?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare analogues (e.g., from and ) to identify critical substituents. For example, the 3-amino group may enhance binding to targets like HDACs or α7 nicotinic receptors.

- Dose-Response Studies : Perform in vitro assays (e.g., IC determination) under standardized conditions to minimize variability.

- Molecular Docking : Use software like AutoDock to model interactions with HDAC isoforms or receptor binding pockets (see for docking protocols).

Q. What strategies optimize crystallographic analysis of benzofuran carboxamides?

- Methodological Answer :

- Crystallization : Use slow evaporation with solvents like ethanol/DCM. For challenging crystals, employ SHELXT ( ) for structure solution .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to explain packing efficiency (see ).

- Twinning Analysis : Address twinning issues using PLATON or CrysAlisPro for high-symmetry space groups .

Q. How do reaction conditions impact yield in multi-step syntheses?

- Methodological Answer :

- Catalyst Screening : Test Pd(OAc)/Xantphos for C–H arylations (optimize temperature: 80–120°C).

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve amidation efficiency.

- Scale-Up Challenges : Transition from batch to flow chemistry (as in ) to enhance reproducibility.

Data Analysis and Interpretation

Q. How can researchers validate the compound’s mechanism of action in neurological studies?

- Methodological Answer :

- In Vivo Models : Use rodent Morris water maze tests (as in ) to assess cognitive enhancement via α7 nicotinic receptor agonism.

- Biochemical Assays : Measure acetylcholinesterase inhibition or HDAC activity (Bradford assay, , for protein quantification) .

- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups.

Q. What computational tools predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or pkCSM to estimate logP (target: ~2.5), BBB permeability, and CYP450 interactions.

- QSAR Modeling : Train models on benzofuran derivatives (e.g., from ) to correlate substituents with solubility/bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.